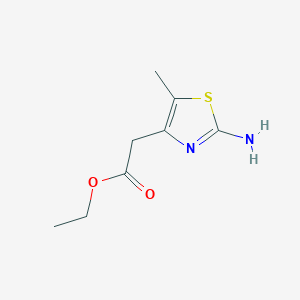

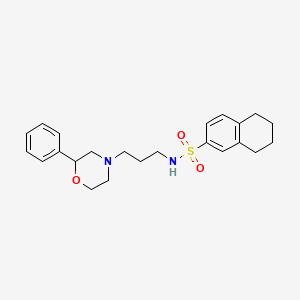

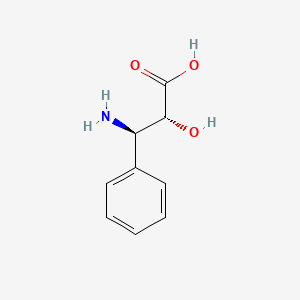

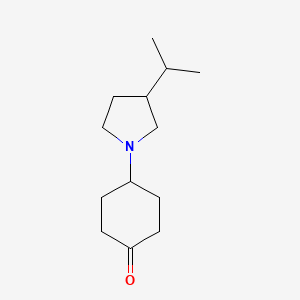

![molecular formula C12H14ClNO2 B2958832 1-[(4-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375267-70-0](/img/structure/B2958832.png)

1-[(4-Chlorophenyl)methoxy]piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

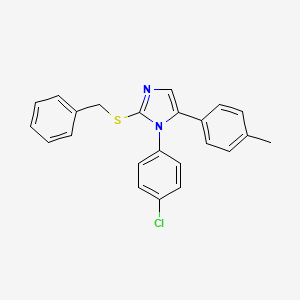

“1-[(4-Chlorophenyl)methoxy]piperidin-4-one” is a compound that has a molecular weight of 237.68 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidin-4-one derivatives have been synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Molecular Structure Analysis

The 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound has been characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .

Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 237.68 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized through reactions involving 4-chlorobenzaldehyde, exhibits significant antimicrobial activities, resembling the effects of reference antimicrobial agents. Its bactericidal and fungicidal properties were highlighted in a study focusing on molecular docking analysis and screening for antimicrobial functionality (Okasha et al., 2022).

Structural Studies

The crystal structure of an adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was determined. This study provides insights into the molecular interactions and structural properties of such compounds (Revathi et al., 2015).

Synthesis and Characterization of Impurities

A study on cloperastine hydrochloride, a piperidine derivative, identified and characterized five impurities in the drug substance, providing insights into the structural aspects and potential impurities of related compounds (Liu et al., 2020).

Chemical Reactions and Kinetics

Investigations into the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates and alicyclic amines contribute to the understanding of how similar compounds react under various conditions, paving the way for potential applications in chemical synthesis (Castro et al., 2001).

Anticonvulsant Properties

The structural and electronic properties of certain anticonvulsant compounds, including those with chlorophenyl-piperidin-4-ol structures, have been studied. These findings are crucial for understanding how such compounds can be optimized for medical use (Georges et al., 1989).

Mecanismo De Acción

Target of Action

It is known to belong to the class of organic compounds known as phenylpiperidines . These compounds typically interact with various receptors in the body, influencing a wide range of physiological processes.

Mode of Action

Phenylpiperidines often act by binding to their target receptors and modulating their activity . The specific changes resulting from this interaction depend on the nature of the target receptor and the biochemical context.

Safety and Hazards

Direcciones Futuras

Piperidine is a vital fundament in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRDRRJAKMSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)